
Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide
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Overview
Description
Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide is a heterocyclic compound with the molecular formula C6H7N3O3 It is characterized by a pyridazine ring substituted with two methyl groups at positions 3 and 6, a nitro group at position 4, and an oxide group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide typically involves the nitration of 3,6-dimethylpyridazine followed by oxidation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized using hydrogen peroxide or other suitable oxidizing agents to introduce the oxide group at position 1 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of dioxides or other oxidized derivatives.
Reduction: Formation of 3,6-dimethyl-4-aminopyridazine 1-oxide.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-nitropyridazine 1-oxide
- 3,6-Dimethyl-2-nitropyridazine 1-oxide
- 3,6-Dimethyl-4-nitropyrimidine 1-oxide
Uniqueness
Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
57599-50-5 |
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Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
3,6-dimethyl-4-nitro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C6H7N3O3/c1-4-3-6(9(11)12)5(2)7-8(4)10/h3H,1-2H3 |
InChI Key |
HCBAEWMORMEHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=[N+]1[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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